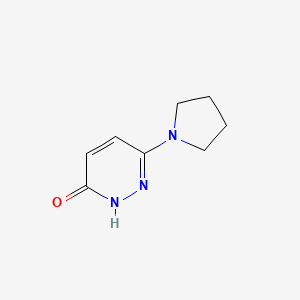

6-Pyrrolidin-1-ylpyridazin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Pyrrolidin-1-ylpyridazin-3-ol” is a chemical compound with the CAS number 344296-93-1 . It has a molecular weight of 165.19 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of “this compound” involves various synthetic strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The compound is also associated with the use of heterocyclic scaffolds in drug production .Molecular Structure Analysis

The IUPAC name for this compound is 6-(1-pyrrolidinyl)-3-pyridazinol . The InChI code is 1S/C8H11N3O/c12-8-4-3-7(9-10-8)11-5-1-2-6-11/h3-4H,1-2,5-6H2,(H,10,12) .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 165.19 .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking Applications

The compound 6-Pyrrolidin-1-ylpyridazin-3-ol, as a part of the broader category of pyridine and fused pyridine derivatives, has been utilized in the synthesis of various novel compounds. For instance, a study by Flefel et al. (2018) involved the preparation of novel pyridine derivatives, which were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The compounds exhibited moderate to good binding energies, indicating their potential applications in molecular docking studies and as antimicrobial and antioxidant agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Coordination Chemistry and Luminescent Compounds

In coordination chemistry, derivatives of pyridines, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been explored for their potential to form luminescent lanthanide compounds, which are of interest in biological sensing. These compounds also show unusual thermal and photochemical spin-state transitions in iron complexes, demonstrating the versatility of pyridine derivatives in creating functional materials (Halcrow, 2005).

Catalysis and Functional Materials

The synthesis and applications of 2,6-dipyrazolylpyridine derivatives have been extensively surveyed, highlighting their use in the synthesis of multifunctional spin-crossover switches, emissive f-element podand centers for biomedical sensors, and their role in the self-assembly of functional soft materials and surface structures. Additionally, these complexes have been employed in catalysis, further showcasing the scientific research applications of pyridine derivatives (Halcrow, 2014).

Water Oxidation and Environmental Applications

A new family of Ru complexes, incorporating pyridine derivatives, has been synthesized for water oxidation applications. These complexes, characterized by their electronic absorption and redox properties, demonstrate the potential of pyridine derivatives in contributing to the development of catalysts for environmental applications, such as oxygen evolution in aqueous solutions (Zong & Thummel, 2005).

Synthesis of Spirooxindole Derivatives

In the field of medicinal chemistry, pyrrolidine and pyrrolizidine containing spirooxindole derivatives have been synthesized using a stereoselective, three-component method. The anti-diabetic activity of these newly synthesized spirooxindole derivatives was evaluated, showing potent inhibition against α-glucosidase and α-amylase enzymes, which is supported by molecular docking studies. This illustrates the application of pyridine derivatives in the synthesis of potential therapeutic agents (Nivetha et al., 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound belongs to the class of pyridazinones, which are known to interact with a wide range of biological targets

Mode of Action

Pyridazinone derivatives have been shown to exhibit a wide range of physiological effects . The compound’s interaction with its targets could lead to changes in cellular processes, but the specifics of these interactions require further investigation.

Biochemical Pathways

Pyridazinone derivatives have been shown to affect a variety of biological pathways . The downstream effects of these interactions can vary widely and are dependent on the specific targets and mode of action of the compound.

Result of Action

As a pyridazinone derivative, it may have a wide range of effects depending on its specific targets and mode of action

Biochemische Analyse

Biochemical Properties

It is known that pyrrolidine, a related compound, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Molecular Mechanism

It is known that pyrrolidine, a related compound, has a significant influence on biological activity due to the different binding mode to enantioselective proteins .

Eigenschaften

IUPAC Name |

3-pyrrolidin-1-yl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-8-4-3-7(9-10-8)11-5-1-2-6-11/h3-4H,1-2,5-6H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAPAQUMLIKABV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2849564.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2849567.png)

![Methyl 1-[(2-aminophenyl)sulfonyl]prolinate](/img/structure/B2849568.png)

![3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2849572.png)

![2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride](/img/structure/B2849578.png)

![1-(3-methoxypropyl)-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2849582.png)

![3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda-thietane-1,1-dione](/img/structure/B2849584.png)